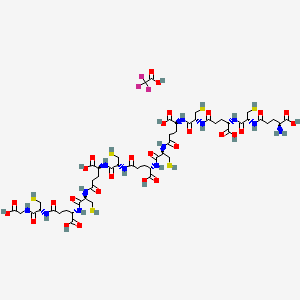

Phytochelatin 6 TFA

Description

Properties

Molecular Formula |

C52H78F3N13O28S6 |

|---|---|

Molecular Weight |

1582.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C50H77N13O26S6.C2HF3O2/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71;3-2(4,5)1(6)7/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89);(H,6,7)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-;/m0./s1 |

InChI Key |

AGBFHXISADAEGO-QVYAULPSSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Metal Binding Affinity of Synthetic Phytochelatin 6 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich peptides with the general structure (γ-glutamyl-cysteine)n-glycine, playing a pivotal role in heavy metal detoxification in plants, fungi, and certain invertebrates. Their remarkable ability to chelate a variety of metal ions has garnered significant interest for applications in bioremediation, toxicology, and the development of novel therapeutic agents. This technical guide focuses on the metal binding affinity of a specific synthetic phytochelatin, Phytochelatin 6 (PC6), presented as its trifluoroacetic acid (TFA) salt. While specific experimental data for PC6 is limited, this document compiles and extrapolates from the extensive research on shorter phytochelatin analogues (PC2-PC5) to provide a comprehensive overview of its expected metal binding characteristics. Detailed experimental protocols for the synthesis, purification, and characterization of metal-PC complexes are provided, alongside a discussion on the potential influence of the TFA counter-ion on experimental outcomes.

Introduction to Phytochelatins and Metal Chelation

Phytochelatins are enzymatically synthesized peptides that act as high-affinity ligands for a range of metal and metalloid ions.[1] Their structure, consisting of repeating γ-glutamyl-cysteine units, provides multiple sulfhydryl (-SH) and carboxyl (-COOH) groups that are crucial for coordinating with metal ions.[2] The general structure is (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11.[3] The synthesis of PCs is catalyzed by the enzyme phytochelatin synthase, which is activated by the presence of metal ions.[4] This on-demand synthesis allows organisms to rapidly respond to toxic metal exposure.[3]

The primary mechanism of detoxification involves the chelation of metal ions by PCs in the cytoplasm, followed by the sequestration of the resulting metal-PC complex into the vacuole, thereby removing the toxic ions from the cellular machinery.[3] The affinity of PCs for different metals varies, with a particularly high affinity for soft or borderline metal ions such as cadmium (Cd2+), mercury (Hg2+), arsenic (AsIII), lead (Pb2+), and copper (Cu2+).[1]

Synthetic Phytochelatin 6 TFA Salt

Synthetic phytochelatins are invaluable tools for in-vitro studies of metal binding, as they can be produced in high purity and with a defined length. Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic PCs. A crucial aspect of synthetic peptides is the presence of counter-ions, which are introduced during the cleavage and purification steps. Trifluoroacetic acid (TFA) is commonly used in the final cleavage step of SPPS and for ion-pairing during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[5][6] Consequently, synthetic peptides are often isolated as TFA salts. It is important for researchers to be aware that the TFA counter-ion can potentially influence the peptide's conformation and its interactions with metal ions.[5][7]

Quantitative Data on Metal Binding Affinity

Binding Affinity and Stability Constants

The affinity of phytochelatins for metal ions generally increases with the number of γ-Glu-Cys repeats. One study reported a spectrophotometrically determined log K value for the Cd-PC6 complex.

Table 1: Stability Constant (log K) for Cadmium Complex of Phytochelatin 6

| Phytochelatin | Metal Ion | log K (at pH 7.4) | Method |

| PC6 | Cd2+ | 5.5 | Spectrophotometry |

Note: This value is notably lower than that reported for PC4 in the same study, which may suggest a more complex binding mechanism for longer chains.[8]

To provide a broader context, the following table summarizes the stability constants for cadmium complexes with a range of phytochelatins. The general trend shows an increase in stability from glutathione (GSH) to PC4.[8]

Table 2: Stability Constants (log K) for Cadmium Complexes of Phytochelatins and Glutathione

| Ligand | Metal Ion | log K (at pH 7.4) | Method |

| Glutathione (GSH) | Cd2+ | 4.8 | Spectrophotometry |

| PC2 | Cd2+ | 6.2 | Spectrophotometry |

| PC4 | Cd2+ | 7.5 | Spectrophotometry |

Thermodynamic Parameters of Cadmium Binding

Isothermal Titration Calorimetry (ITC) has been used to determine the thermodynamic parameters for Cd2+ binding to phytochelatins up to PC5. These studies reveal that the binding is primarily enthalpy-driven.

Table 3: Thermodynamic Parameters for Cd2+ Binding to Phytochelatins (PCn) at pH 7.5

| Phytochelatin | Stoichiometry (n) Metal:Ligand | Affinity Constant (Ka) (M-1) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |

| PC2 | ~1:1 | 1.1 x 10^6 | -12.5 | -14.1 |

| PC3 | ~1.5:1 | 2.5 x 10^6 | -14.2 | -15.1 |

| PC4 | ~2:1 | 3.3 x 10^6 | -15.1 | -15.8 |

| PC5 | ~2.5:1 | 4.0 x 10^6 | -16.0 | -16.5 |

Data extrapolated from studies on PCs up to PC5. The affinity and stoichiometry are expected to continue to increase for PC6.[9]

Metal Binding Stoichiometry

Mass spectrometry is a powerful tool for determining the stoichiometry of metal-phytochelatin complexes. Studies on PC2, PC3, and PC4 have revealed the formation of various complexes with different metal-to-ligand ratios.

Table 4: Observed Stoichiometries of Phytochelatin-Metal Complexes

| Phytochelatin | Metal Ion | Observed Stoichiometries (Metal:Ligand) | Method |

| PC2 | Pb2+ | 1:1, 2:1, 1:2, 2:2 | Nano-ESI-MS |

| PC3 | Pb2+ | 1:1, 2:1 | Nano-ESI-MS |

| PC4 | Pb2+ | 1:1, 2:1 | Nano-ESI-MS |

| PC2 | Zn2+ | 1:1 | ESI-MS |

| PC3 | Zn2+ | 1:1 | ESI-MS |

| PC4 | Zn2+ | 1:1 | ESI-MS |

| PC2 | Cd2+ | 1:2 | Terahertz Spectroscopy & CD |

These studies indicate that longer phytochelatins can bind multiple metal ions.[2][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of synthetic phytochelatin-metal interactions.

Synthesis and Purification of Phytochelatin 6

Protocol: Solid-Phase Peptide Synthesis (SPPS) and HPLC Purification

-

Peptide Synthesis: Phytochelatin 6 ((γ-Glu-Cys)6-Gly) is synthesized on a solid-phase peptide synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Due to the γ-linkage, protected γ-glutamic acid derivatives must be used.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), along with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions with the cysteine residues.

-

Crude Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, washed several times, and then dried under vacuum.

-

HPLC Purification:

-

Mobile Phase Preparation:

-

Buffer A: 0.1% TFA in deionized water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

All buffers should be filtered (0.22 µm filter) and degassed before use.[13]

-

-

Column: A reversed-phase C18 column is typically used.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Buffer A.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the peptide using a linear gradient of Buffer B (e.g., 5% to 60% over 30 minutes) at a constant flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.[14]

-

-

-

Purity Analysis and Lyophilization:

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final PC6-TFA salt as a white powder.

-

Characterization of Metal Binding

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15][16]

-

Sample Preparation:

-

Prepare a solution of synthetic PC6-TFA in a suitable buffer (e.g., Tris or HEPES, pH 7.4). The buffer should have a low enthalpy of ionization to minimize heat changes due to proton exchange.[17]

-

Prepare a solution of the metal salt (e.g., CdCl2, ZnSO4) in the same buffer.

-

Thoroughly degas both solutions.

-

-

ITC Experiment:

-

Load the PC6 solution into the sample cell of the calorimeter.

-

Load the metal salt solution into the injection syringe.

-

Perform a series of small, sequential injections of the metal solution into the PC6 solution while monitoring the heat released or absorbed.

-

A control experiment involving the injection of the metal solution into the buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change for each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Ka, n, ΔH).[17]

-

Protocol: Mass Spectrometry (MS) for Stoichiometry Determination

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that can be used to analyze non-covalent complexes, such as those formed between phytochelatins and metal ions.[10]

-

Sample Preparation:

-

Prepare a solution of PC6-TFA in a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate, pH ~7-8) to a final concentration of approximately 50-100 µM.

-

Prepare a stock solution of the metal salt in the same buffer.

-

Mix the PC6 and metal solutions at various molar ratios (e.g., 1:0.5, 1:1, 1:2).[12]

-

-

MS Analysis:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Acquire mass spectra in the positive ion mode.

-

Analyze the spectra to identify the masses corresponding to the free peptide and the various metal-peptide complexes. The isotopic pattern of the metal can be used to confirm the presence of metal-containing species.[10]

-

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of the peptide upon metal binding.

-

Sample Preparation:

-

Prepare a solution of PC6-TFA in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4) in a quartz cuvette.

-

-

CD Measurement:

-

Record the CD spectrum of the free peptide in the far-UV region (e.g., 190-260 nm).

-

Perform a titration by adding small aliquots of the metal salt solution to the peptide solution and record the CD spectrum after each addition.

-

-

Data Analysis:

-

Analyze the changes in the CD signal at specific wavelengths to monitor the conformational changes of the peptide as a function of metal concentration. This can provide insights into the folding of the peptide upon metal chelation.[11]

-

Visualizations

Phytochelatin Synthesis Pathway

Caption: Phytochelatin synthesis pathway catalyzed by phytochelatin synthase.

Experimental Workflow for Metal Binding Analysis

Caption: General workflow for analyzing the metal binding affinity of synthetic peptides.

Conclusion

Synthetic Phytochelatin 6, as a TFA salt, represents a valuable tool for investigating the intricate mechanisms of heavy metal chelation. While specific quantitative data for PC6 remains an area for future research, the established trends from shorter phytochelatins provide a strong predictive framework for its metal binding properties. It is anticipated that PC6 will exhibit high affinity and a greater binding capacity for a range of heavy metal ions compared to its shorter counterparts. The experimental protocols detailed in this guide provide a robust foundation for researchers to further elucidate the specific binding affinities, thermodynamics, and structural changes of PC6 upon metal chelation. Understanding these fundamental interactions is critical for advancing the use of phytochelatins in bioremediation, as diagnostic tools, and in the development of novel therapeutic strategies for metal-related toxicities. Researchers should remain mindful of the potential influence of the TFA counter-ion on experimental results and consider ion-exchange procedures if a different salt form is required.

References

- 1. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]

- 3. Phytochelatin - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyzing cadmium-phytochelatin2 complexes in plant using terahertz and circular dichroism information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 17. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cysteine Residues in Phytochelatin 6 (PC6) Mediated Heavy Metal Chelation: A Technical Guide

Affiliation: Google Research

Abstract

Phytochelatins (PCs) are a crucial class of cysteine-rich, non-ribosomally synthesized peptides in plants, fungi, and certain microorganisms, playing a central role in the detoxification of heavy metals and metalloids.[1] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[2] This technical guide focuses specifically on Phytochelatin 6 (PC6), a longer-chain variant, and provides an in-depth analysis of the indispensable role its six cysteine residues play in the high-affinity binding and sequestration of toxic metal ions. We present a consolidation of quantitative binding data, detailed experimental protocols for characterization, and logical workflows to elucidate the biochemical mechanisms of PC6-mediated metal tolerance. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, plant biology, and drug development focused on chelation therapies and phytoremediation.

Introduction: Phytochelatins and Metal Homeostasis

First identified as "cadystins" in fission yeast and subsequently named phytochelatins in higher plants, these peptides are synthesized enzymatically from glutathione (GSH) by the enzyme phytochelatin synthase (PCS).[2][3] This synthesis is not a primary gene product but is catalytically induced in the presence of heavy metal ions like cadmium (Cd²⁺), arsenic (As³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1][4] The primary function of PCs is to act as high-affinity chelators, binding metal ions in the cytosol and facilitating their transport and sequestration into the vacuole, thereby preventing them from interfering with essential cellular processes.[5] The detoxification capacity is directly linked to the repeating γ-glutamyl-cysteine (γ-EC) units, which provide the thiol (-SH) groups necessary for metal coordination.[1] Longer-chain PCs, such as PC6, are of particular interest due to their increased number of binding sites and potentially higher affinity and metal-binding capacity compared to their shorter counterparts (PC2, PC3).[6]

The Central Role of Cysteine Thiol Groups in Chelation

The biochemical functionality of Phytochelatin 6 in metal detoxification is fundamentally dependent on its six cysteine residues. The thiol group (-SH) of each cysteine is the primary ligand for soft and borderline metal ions.

Mechanism of Chelation: Upon exposure to metal ions, the thiol proton dissociates, forming a thiolate anion (S⁻). This negatively charged sulfur atom acts as a potent nucleophile, forming stable coordination bonds with positively charged metal ions (e.g., Cd²⁺, Zn²⁺, Pb²⁺).[7] The presence of six cysteine residues in PC6 allows for multidentate coordination, where a single PC6 molecule can form multiple bonds with one or more metal ions, leading to the formation of a highly stable chelate complex. This multidentate nature, known as the chelate effect, is a primary reason for the high stability of PC-metal complexes.[6] The affinity of metal ions for the thiol moiety is exceptionally high, particularly for cadmium.[8]

Studies on various PCs have shown that the stability of the metal-PC complex increases with the length of the peptide chain, a direct consequence of the increased number of available thiol binding sites.[9] This suggests that PC6 forms more stable complexes than shorter phytochelatins. The spatial arrangement of the six cysteine residues allows for the formation of a coordination sphere that effectively encapsulates the metal ion, shielding it from interaction with other cellular components.

Quantitative Analysis of Phytochelatin-Metal Interactions

The binding of metal ions to phytochelatins is a thermodynamically favorable process. Quantitative data, primarily for cadmium and zinc, reveal key insights into the stoichiometry and affinity of these interactions. While specific thermodynamic data for PC6 is limited, systematic studies of the PC2-PC6 series provide a clear trend.

Cadmium (Cd²⁺) Binding

Cadmium is a potent inducer of phytochelatin synthesis and is detoxified with high efficiency.[10] Systematic investigations of the PC2-PC6 series have demonstrated that affinity for Cd²⁺ increases significantly with chain length up to PC4, after which it plateaus.[6] Longer chains like PC6 are crucial for forming binuclear complexes (e.g., CdxLy) when metal concentrations are high.[1][6]

Table 1: Stability and Stoichiometry of Cadmium-Phytochelatin Complexes

| Phytochelatin | Dominant Complex Stoichiometry (Cd:L) | Stability Constant (log K⁷·⁴) | Affinity Range | Reference |

| GSH | 1:2 | 5.93 | Micromolar (µM) | [6] |

| PC2 | 1:2, 1:1 | - | - | [6] |

| PC3 | 1:1 | - | - | [6] |

| PC4 | 1:1 | 13.39 | Femtomolar (fM) | [6] |

| PC5 | 1:1 | - | Femtomolar (fM) | [6] |

| PC6 | 1:1 and binuclear species (CdxLy) | - | Femtomolar (fM) | [6] |

Data synthesized from a systematic study on PC2-PC6 systems. Stability constants were determined using potentiometric and competition spectroscopic studies.[6]

Zinc (Zn²⁺) Binding

While primarily associated with toxic metals, phytochelatins are also essential for the detoxification of and tolerance to excess zinc.[11] Unlike cadmium, zinc does not typically form the binuclear complexes seen with longer-chain PCs.[5] The affinity for Zn²⁺ also increases with peptide length, moving from the micro- to picomolar range.[5]

Table 2: Stoichiometry and Affinity of Zinc-Phytochelatin Complexes

| Phytochelatin | Dominant Complex Stoichiometry (Zn:L) | Apparent Dissociation Constant (K_d) | Reference |

| PC2 | 1:1 (ZnL) and 1:2 (ZnL₂) | Micromolar (µM) | [5][7] |

| PC3 | 1:1 (ZnL) | - | [5][7] |

| PC4 | 1:1 (ZnL) | Picomolar (pM) | [5][7] |

| PC5 | 1:1 (ZnL) | Picomolar (pM) | [5] |

Data derived from spectroscopic, potentiometric, and mass spectrometric analyses of the PC2-PC5 series.[5][7]

Signaling Pathways and Experimental Workflows

Phytochelatin Biosynthesis Pathway

Phytochelatin 6 is synthesized from glutathione (GSH) in a stepwise manner. The enzyme Phytochelatin Synthase (PCS) is constitutively present but is activated by heavy metal ions.[3] PCS catalyzes the transfer of a γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule, which can be another GSH or a growing PC chain.[12] This process repeats sequentially to elongate the chain to PC6.

Caption: Metal-activated biosynthesis of Phytochelatin 6 from Glutathione.

Heavy Metal Detoxification Workflow

The overall process of PC-mediated detoxification involves metal uptake, cytosolic chelation, and subsequent transport of the PC-metal complex into the vacuole for safe storage. This compartmentalization is a key feature of metal tolerance in plants.

Caption: Cellular workflow for PC6-mediated heavy metal detoxification.

Detailed Experimental Protocols

Characterizing the interaction between Phytochelatin 6 and metal ions requires a combination of biophysical and analytical techniques. The following protocols are synthesized from methodologies reported in the literature for analyzing PC-metal complexes.[5][7]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of PC6-metal interactions.

Methodology:

-

Sample Preparation:

-

Synthesize or purify PC6 to >95% purity. Prepare a stock solution (e.g., 50 µM) in a degassed buffer (e.g., 20 mM HEPES or Tris-HCl, pH 7.4, with 100 mM NaCl).[7]

-

Prepare a corresponding metal salt solution (e.g., 0.5 mM ZnSO₄ or CdCl₂) in the identical, degassed buffer.[7]

-

Include a non-metal-binding reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a molar excess over cysteine residues to prevent disulfide bond formation.[7]

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample cell and titration syringe with buffer.

-

Set the experimental temperature (e.g., 25°C).

-

Load the PC6 solution into the 1 mL sample cell.

-

Load the metal solution into the injection syringe (e.g., 250 µL).

-

-

Titration:

-

Perform an initial injection of ~0.5 µL to eliminate artifacts from syringe loading, and discard this data point during analysis.

-

Execute a series of 20-30 subsequent injections (e.g., 5.22 µL each) at regular intervals (e.g., 300 seconds) to allow the system to return to thermal equilibrium.[7]

-

Stir the sample cell continuously (e.g., 250 rpm) to ensure rapid mixing.[7]

-

-

Data Analysis:

-

Integrate the heat change (µcal/sec) for each injection peak to determine the heat released or absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of metal to PC6.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software to extract Kₐ, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the standard thermodynamic equations.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the stoichiometry of PC6-metal complexes and confirm their composition.

Methodology:

-

Complex Formation:

-

Incubate PC6 with the metal of interest at various molar ratios (e.g., 1:0.5, 1:1, 1:2 metal-to-ligand) in a volatile buffer like ammonium acetate to minimize salt adducts.

-

-

Direct Infusion ESI-MS:

-

Introduce the sample solution directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Use a gentle source condition (low capillary voltage, low cone voltage, minimal fragmentation energy) to preserve the non-covalent PC6-metal complexes.

-

-

Mass Spectrum Acquisition:

-

Acquire spectra in positive ion mode over a relevant mass-to-charge (m/z) range.

-

Look for peaks corresponding to the free PC6 ligand ([L+H]⁺, [L+2H]²⁺, etc.) and the metal-bound complexes ([L+M]²⁺, [L+2M]³⁺, etc.).

-

-

Data Analysis:

-

Calculate the theoretical m/z values for expected complexes based on the isotopic masses of the elements in PC6 and the metal.

-

Compare the experimental m/z values to the theoretical values to identify the species present and determine their stoichiometry. For example, in the Zn(II)-PC3 system, signals for both singly and doubly charged complexes ([L+Zn]⁺ and [L+Zn]²⁺) have been detected.[7]

-

UV-Visible Spectroscopy

Objective: To monitor the formation of metal-thiolate bonds.

Methodology:

-

Sample Preparation:

-

Prepare a solution of PC6 (e.g., 10 µM) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) in a 1 cm quartz cuvette.[7]

-

-

Spectroscopic Titration:

-

Record a baseline UV-Vis spectrum of the PC6 solution (e.g., 200-350 nm).

-

Add small aliquots of a concentrated metal salt solution to the cuvette to achieve increasing metal-to-PC6 molar ratios.

-

Record a full spectrum after each addition, ensuring complete mixing and equilibration.

-

-

Data Analysis:

-

Monitor the emergence of new absorption bands. The formation of metal-thiolate bonds, particularly with Cd²⁺, often results in a characteristic absorption shoulder or peak between 230-280 nm.

-

Plot the change in absorbance at a specific wavelength against the metal concentration to generate a binding curve, which can be used to estimate stoichiometry.

-

Conclusion and Future Directions

The six cysteine residues of Phytochelatin 6 are the cornerstone of its function as a potent heavy metal chelator. The increased number of thiol groups, relative to shorter-chain phytochelatins, allows for the formation of highly stable, multidentate complexes with toxic metals like cadmium and excess essential metals like zinc. This guide has consolidated the available quantitative data and provided standardized protocols to facilitate further research into the precise thermodynamic and structural properties of PC6-metal complexes.

Future research should aim to crystallize PC6-metal complexes to obtain definitive structural information. Furthermore, investigating the in vivo dynamics of PC6 synthesis and its specific role in the detoxification of a wider range of metalloids and in metal hyperaccumulator plant species will be critical. A deeper understanding of these long-chain phytochelatins could pave the way for novel strategies in phytoremediation and the development of targeted chelation agents.

References

- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - Metallomics (RSC Publishing) [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Phytochelatin 6-Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification and homeostasis.[1] Phytochelatin 6 (PC6), with the structure (γ-Glu-Cys)₆-Gly, is a long-chain phytochelatin with a high capacity for metal binding. Understanding the structural intricacies of PC6-metal complexes is paramount for applications in bioremediation, toxicology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of PC6-metal complexes, with a focus on the common laboratory counter-ion, trifluoroacetic acid (TFA). It details experimental protocols for key analytical techniques, presents quantitative data, and visualizes the biosynthetic pathway and analytical workflows.

Introduction to Phytochelatin 6 and Metal Sequestration

Phytochelatins are enzymatically synthesized peptides, not primary gene products, with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[1][2] These peptides chelate a variety of metal ions through the sulfhydryl groups of their cysteine residues, forming stable complexes that are subsequently sequestered into the cell's vacuole, effectively neutralizing their toxicity.[3] PC6, with its six repeating γ-Glu-Cys units, offers a high density of binding sites, making it a potent chelator for various metal ions.

The use of trifluoroacetic acid (TFA) is common in the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides like PC6. While TFA is an effective ion-pairing agent that improves chromatographic resolution, it can also influence the mass spectrometry analysis of peptide-metal complexes by causing signal suppression. Therefore, its potential impact on the structural analysis of these complexes must be considered.

Biosynthesis of Phytochelatin 6

The synthesis of phytochelatins is catalyzed by the enzyme phytochelatin synthase (PCS), which is constitutively expressed in plant cells. The process is activated by the presence of heavy metal ions. PCS catalyzes the transfer of the γ-glutamylcysteine (γ-EC) moiety from a glutathione (GSH) molecule to another GSH molecule or a growing phytochelatin chain.

Quantitative Data on Phytochelatin-Metal Interactions

The stability of phytochelatin-metal complexes is a key determinant of their detoxification efficacy. While specific stability constants for PC6 are not extensively documented, data for other phytochelatins and related peptides provide valuable insights into the binding affinities for various metals.

Table 1: Stability Constants (log K) of Phytochelatin and Glutathione Complexes with Cadmium(II)

| Ligand | log K (1:1 Complex) | Reference |

| Glutathione | 4.8 | [1] |

| PC2 | 6.2 | [1] |

| PC4 | 7.5 | [1] |

| PC6 | 5.5 | [1] |

Table 2: Experimentally Determined m/z Values for Phytochelatin-Metal Complexes from Mass Spectrometry

| Complex | Metal Ion | Observed m/z | Analytical Method | Reference |

| [PC2+Zn]⁺ | Zn²⁺ | 602.2 | ESI-MS | [4] |

| [PC2+Zn+Cl]⁺ | Zn²⁺ | 640.1 | ESI-MS | [4] |

| [PC4+Zn]²⁺ | Zn²⁺ | 533.7 | ESI-MS | [4] |

| [PC5+Zn]²⁺ | Zn²⁺ | 649.7 | ESI-MS | [4] |

| [PC2-bimane+H]⁺ | - | 920.1 | ESI-MS/MS | [5] |

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various analytical techniques is necessary for the comprehensive structural characterization of PC6-metal complexes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the stoichiometry and coordination of metal ions in peptide complexes.

Protocol for Nano-Electrospray Ionization Mass Spectrometry (Nano-ESI-MS):

-

Sample Preparation:

-

Dissolve purified PC6 in 10 mM ammonium bicarbonate buffer (pH ~8.0) to a final concentration of 50-100 µM.[4]

-

Prepare a stock solution of the metal salt (e.g., CdCl₂, ZnSO₄) in ultrapure water.

-

Mix the PC6 solution with the metal salt solution at desired molar ratios (e.g., 1:0.5, 1:1, 1:2 peptide to metal).[4]

-

Allow the complex to form for at least 15 minutes at room temperature.

-

-

Instrumental Analysis:

-

Infuse the sample into the mass spectrometer using a nano-ESI source at a flow rate of approximately 3 µL/min.[4]

-

Set the ion source temperature to 200°C and the nitrogen flow to 5 L/min.[4]

-

Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 100-2200.[4]

-

For samples purified with TFA, the use of a supercharging agent in the mobile phase may help to counteract signal suppression.[6]

-

-

Data Analysis:

-

Identify the m/z values corresponding to the free peptide, the metal-peptide complexes with different stoichiometries, and any adducts.

-

Utilize isotopic pattern analysis to confirm the presence and number of metal ions in the complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution, including the identification of metal binding sites and the conformation of the peptide backbone.

Protocol for 1D and 2D ¹H NMR of PC6-Metal Complexes: [7][8][9]

-

Sample Preparation:

-

Dissolve 1-2 mg of lyophilized PC6 (TFA salt) in 450-500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or d₆-DMSO).

-

For the metal-complexed sample, dissolve 1-2 mg of PC6 with an equimolar amount of the desired metal salt in the same deuterated solvent.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition: [10]

-

Acquire a 1D ¹H spectrum to assess the overall sample quality and observe changes upon metal binding.

-

Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N-labeled PC6, to resolve amide proton signals.

-

-

-

Data Processing and Structure Calculation: [7]

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances to specific amino acid residues in the PC6 sequence.

-

Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.[7]

-

Use molecular dynamics and simulated annealing calculations (e.g., using software like XPLOR-NIH or CYANA) to generate a family of 3D structures that are consistent with the experimental restraints.[7]

-

Analyze the resulting structures to identify the metal-coordinating residues and the overall conformation of the PC6-metal complex.

-

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local electronic and geometric structure of the metal coordination sphere in metalloproteins and metallopeptides.

General Protocol for XAS of Metallopeptides: [11]

-

Sample Preparation:

-

Prepare a concentrated solution of the PC6-metal complex (typically in the mM range) in a suitable buffer. The sample must be homogenous.

-

Load the sample into a specialized sample holder (e.g., a liquid cell with X-ray transparent windows or a cryo-holder for frozen solutions).

-

For catalysis studies, samples can be prepared as a thin, uniform layer on a suitable support.[11]

-

-

Data Acquisition:

-

XAS measurements are performed at a synchrotron radiation source.

-

The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the metal of interest is measured.

-

The data is typically collected in fluorescence mode for dilute samples to minimize background noise.[11]

-

The energy range is scanned across the absorption edge of the metal being studied.

-

-

Data Analysis:

-

The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

XANES analysis: Provides information about the oxidation state and coordination geometry of the metal ion.

-

EXAFS analysis: Provides information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing metal atom.

-

The experimental data is fitted to theoretical models to obtain detailed structural parameters.

-

Workflow for Structural Analysis

The structural elucidation of a PC6-metal complex is a multi-step process that integrates various biochemical and biophysical techniques.

Conclusion

The structural analysis of Phytochelatin 6-metal complexes is a complex but essential undertaking for advancing our understanding of metal detoxification mechanisms and for the development of new technologies in bioremediation and medicine. The combination of mass spectrometry, NMR spectroscopy, and X-ray absorption spectroscopy provides a powerful toolkit for elucidating the stoichiometry, 3D structure, and coordination environment of these important biomolecules. While challenges such as the potential for TFA-induced artifacts and the need for specialized equipment exist, the detailed protocols and workflows outlined in this guide provide a solid foundation for researchers in this exciting field. Further research focusing on obtaining high-resolution structural data for PC6 with a wider range of metal ions will be crucial for fully harnessing the potential of these fascinating peptides.

References

- 1. scielo.br [scielo.br]

- 2. Phytochelatin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochelatin database: a resource for phytochelatin complexes of nutritional and environmental metals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. youtube.com [youtube.com]

Navigating the Stability of Phytochelatin 6 TFA: A Technical Guide for Researchers

An In-depth Examination of Buffer Systems and TFA's Influence on the Stability of a Key Metal-Binding Peptide

For researchers, scientists, and drug development professionals working with Phytochelatin 6 (PC6), a crucial metal-binding peptide, ensuring its stability in solution is paramount for reliable experimental outcomes. This technical guide provides a comprehensive overview of the factors influencing the stability of PC6, with a particular focus on the impact of different buffer systems and the common counterion, trifluoroacetic acid (TFA). While specific quantitative stability data for PC6 is limited in publicly available literature, this guide synthesizes established principles of peptide stability, analytical methodologies for phytochelatins, and the known behavior of related compounds to offer a foundational understanding and practical guidance.

Core Concepts in Phytochelatin 6 Stability

Phytochelatins are cysteine-rich peptides that play a vital role in heavy metal detoxification in plants and other organisms. Their stability is influenced by a variety of factors, including pH, temperature, and the composition of the surrounding solution. As with many peptides, PC6 is susceptible to degradation pathways such as oxidation, hydrolysis, and aggregation.

Trifluoroacetic acid (TFA) is frequently present in commercially available synthetic peptides like PC6 as a result of its use in solid-phase peptide synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC). While effective for purification, residual TFA can significantly impact the peptide's stability and biological activity. It can influence the local pH of the peptide solution and may affect its conformation and propensity for aggregation.

The Critical Role of Buffer Systems

The choice of buffer is a critical determinant of peptide stability in aqueous solutions. The buffer's pH, its chemical nature, and its concentration can all influence the rate and pathway of degradation.

pH: The pH of the buffer solution is arguably the most significant factor affecting peptide stability. For phytochelatins, the thiol groups of the cysteine residues are particularly sensitive to pH. At neutral to alkaline pH, these thiol groups are more susceptible to oxidation, which can lead to the formation of disulfide bonds and a loss of metal-binding capacity. Conversely, acidic conditions can promote hydrolysis of peptide bonds, although for many peptides, a mildly acidic environment can enhance stability by minimizing oxidation. Several studies utilize mobile phases containing 0.1% TFA (a highly acidic environment) for the HPLC analysis of phytochelatins, suggesting at least short-term stability under these conditions.

Buffer Species: The chemical composition of the buffer itself can have a direct impact on peptide stability. Some buffer components can catalyze degradation reactions. For instance, phosphate buffers have been shown to accelerate the hydrolysis of some peptides compared to other buffers like acetate or citrate. The choice of buffer should be carefully considered and empirically tested for compatibility with PC6.

Buffer Concentration: The concentration of the buffer can also play a role. Higher buffer concentrations may offer better pH control but could also potentially accelerate degradation depending on the specific interactions between the buffer components and the peptide.

Quantitative Data on Phytochelatin 6 Stability

A comprehensive search of scientific literature did not yield specific quantitative data on the degradation kinetics or long-term stability of Phytochelatin 6 TFA in various buffer systems. To facilitate research in this area, the following table is provided as a template for organizing and presenting experimental stability data.

Table 1: Template for Experimental Data on this compound Stability

| Buffer System | pH | Temperature (°C) | Storage Duration (Days) | Initial PC6 Concentration (µg/mL) | Remaining PC6 (%) | Degradation Products Observed | Analytical Method |

| e.g., 10 mM Ammonium Acetate | 5.0 | 4 | 0 | 100 | None | RP-HPLC-UV | |

| 1 | |||||||

| 7 | |||||||

| 14 | |||||||

| e.g., 10 mM Sodium Phosphate | 7.4 | 4 | 0 | 100 | None | RP-HPLC-MS | |

| 1 | |||||||

| 7 | |||||||

| 14 | |||||||

| e.g., 0.1% TFA in Water | ~2.0 | 4 | 0 | 100 | None | UPLC-MS/MS | |

| 1 | |||||||

| 7 | |||||||

| 14 |

Experimental Protocols for Assessing Stability

To generate the data for the table above, a systematic stability study is required. Below are detailed methodologies for key experiments.

Sample Preparation and Storage

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as water or a weak acid solution (e.g., 0.1% acetic acid), to ensure initial dissolution and stability. The exact concentration should be determined based on the sensitivity of the analytical method.

-

Buffer Preparation: Prepare a range of buffer systems covering acidic, neutral, and mildly alkaline pH values. Commonly used buffers in peptide stability studies include acetate, citrate, phosphate, and Tris buffers. Ensure all buffers are prepared with high-purity water and filtered.

-

Sample Incubation: Dilute the PC6 stock solution into each of the prepared buffer systems to the desired final concentration. Aliquot the samples into appropriate storage vials (e.g., low-protein-binding polypropylene tubes) to avoid repeated freeze-thaw cycles.

-

Storage Conditions: Store the aliquots at different temperatures, such as 4°C (refrigerated) and 25°C (room temperature), and protected from light.

Analytical Methodology for Stability Monitoring

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or mass spectrometry (MS) is the most common and effective method for monitoring peptide stability.

-

Chromatographic System:

-

Column: A C18 column is typically used for peptide separations.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is used to elute the peptide and any degradation products. The gradient should be optimized to achieve good separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at 214 nm or 280 nm. For more sensitive and specific detection, coupling to a mass spectrometer (LC-MS) is recommended.

-

-

Sample Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), an aliquot from each storage condition is removed and analyzed by RP-HPLC.

-

Data Analysis: The peak area of the intact PC6 is used to determine its concentration. The percentage of remaining PC6 is calculated relative to the initial concentration at time zero. The appearance of new peaks in the chromatogram indicates the formation of degradation products, which can be further characterized by mass spectrometry.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of the experimental workflow and the factors influencing PC6 stability, the following diagrams are provided.

Caption: Workflow for assessing PC6 stability.

Caption: Factors impacting PC6 stability.

Conclusion and Recommendations

Key Recommendations:

-

Empirical Testing: Always perform stability studies for PC6 in the specific buffer systems intended for your application.

-

Acidic pH for Short-Term Storage: For short-term storage and analytical purposes, a mildly acidic environment (e.g., pH 4-6) or the use of 0.1% TFA may help to minimize oxidation of the thiol groups.

-

Avoid Alkaline pH: To prevent rapid oxidation, it is advisable to avoid neutral to alkaline buffer systems for prolonged storage unless the presence of a reducing agent is included and validated.

-

Low Temperature and Light Protection: Store PC6 solutions at low temperatures (e.g., 4°C or -20°C) and protect them from light to minimize degradation.

-

Consider TFA Removal: For biological assays where TFA may interfere, consider established methods for its removal, such as ion-exchange chromatography or lyophilization from a dilute HCl solution. However, the impact of these procedures on PC6 stability should also be assessed.

By carefully considering the factors outlined in this guide and conducting systematic stability studies, researchers can ensure the integrity of their Phytochelatin 6 samples, leading to more accurate and reproducible scientific findings.

The Stoichiometry of Phytochelatin 6 to Heavy Metal Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, fungi, and some microorganisms that play a crucial role in heavy metal detoxification and homeostasis.[1][2] These peptides, with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11, chelate heavy metal ions, effectively sequestering them to mitigate their toxicity.[1][3] Phytochelatin 6 (PC6), with six repeating γ-glutamyl-cysteine units, represents a higher-order phytochelatin with a significant capacity for metal binding. Understanding the precise stoichiometry of PC6 binding to various heavy metals is paramount for applications in bioremediation, toxicology, and the development of novel chelation-based therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of the stoichiometry of phytochelatin-heavy metal binding, with a specific focus on extrapolating the binding characteristics of Phytochelatin 6. Due to a lack of direct experimental data for PC6, this guide synthesizes findings from studies on shorter phytochelatin chains (PC2-PC5) to provide a reasoned estimation of PC6's binding properties. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this critical area.

Data Presentation: Stoichiometry of Phytochelatin-Heavy Metal Complexes

Table 1: Stoichiometry of Cadmium (Cd²⁺) Binding to Phytochelatins

| Phytochelatin | Metal-to-Ligand Ratio (Cd²⁺:PC) | Comments |

| PC2 | 1:1, and polynuclear complexes | Electron absorption spectrometry suggests tetrahedral coordination by four thiol groups, with the potential for sulfur atoms to bridge multiple Cd²⁺ ions. |

| PC3 | Multiple Cd²⁺ ions | The exact stoichiometry is not definitively established but is expected to be higher than PC2 due to the increased number of thiol groups. |

| PC4 | Multiple Cd²⁺ ions | Similar to PC3, with an even greater capacity for cadmium binding. |

| PC5 | Multiple Cd²⁺ ions | The trend of increasing cadmium binding capacity continues with the longer peptide chain. |

| PC6 (extrapolated) | Multiple Cd²⁺ ions, likely with a higher binding capacity than PC5 | Based on the trend of increasing metal binding with chain length, PC6 is expected to form complexes with a higher number of cadmium ions. |

Table 2: Stoichiometry of Zinc (Zn²⁺) Binding to Phytochelatins

| Phytochelatin | Metal-to-Ligand Ratio (Zn²⁺:PC) | Comments |

| PC2 | 1:1 | In contrast to cadmium, zinc forms a simple 1:1 complex with PC2. |

| PC3 | 1:1 | ESI-MS studies indicate the formation of a 1:1 complex. |

| PC4 | 1:1 | Voltammetry and ITC studies suggest a 1:1 complex stoichiometry. |

| PC5 | 1:1 | The 1:1 binding ratio appears to be consistent across the PC2-PC5 series for zinc. |

| PC6 (extrapolated) | Likely 1:1 | Given the consistent 1:1 stoichiometry for shorter phytochelatins, it is probable that PC6 also primarily forms a 1:1 complex with zinc. |

Table 3: Stoichiometry of Lead (Pb²⁺) Binding to Phytochelatins

| Phytochelatin | Metal-to-Ligand Ratio (Pb²⁺:PC) | Comments |

| PC2 | 1:1, 2:1, 1:2, and 2:2 | Nano-ESI-MS has identified various complex stoichiometries, indicating a complex binding behavior. |

| PC3 | 1:1 and 2:1 | Two different complexes have been observed. |

| PC4 | 1:1 and 2:1 | Similar to PC3, two main complex stoichiometries are reported. |

| PC6 (extrapolated) | Multiple Pb²⁺ ions with various stoichiometries | The complex binding behavior observed with shorter chains suggests that PC6 will also form multiple complex species with lead, with a potentially higher overall binding capacity. |

Table 4: Stoichiometry of Arsenic (As³⁺) Binding to Phytochelatins

| Phytochelatin | Metal-to-Ligand Ratio (As³⁺:PC) | Comments |

| PC2 | 1:2 (As(III)-(PC₂)₂) | Forms a complex with two PC2 molecules. |

| PC3 | 1:1 (As(III)-PC₃) | Forms a 1:1 complex. |

| PC4 | 1:1 (As(III)-PC₄) | Forms a 1:1 complex. |

| PC6 (extrapolated) | Likely 1:1 | Based on the trend with PC3 and PC4, a 1:1 stoichiometry for As(III) binding to PC6 is the most probable. |

Experimental Protocols

The determination of phytochelatin-heavy metal binding stoichiometry relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions, including stoichiometry (n), binding affinity (Kₐ), and enthalpy change (ΔH).

Methodology:

-

Sample Preparation:

-

Synthesize or purify the desired phytochelatin (e.g., PC6) to a high degree of purity.

-

Prepare a solution of the phytochelatin in a suitable buffer (e.g., Tris buffer at a specific pH). The concentration should be accurately determined.

-

Prepare a solution of the heavy metal salt (e.g., CdCl₂, ZnSO₄) in the same buffer. The concentration of the metal solution should be approximately 10-20 times higher than the phytochelatin solution.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment:

-

Load the phytochelatin solution into the sample cell of the ITC instrument.

-

Load the heavy metal solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Initiate the titration, where small aliquots of the metal solution are injected into the phytochelatin solution.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.

-

The integrated heat data is then plotted against the molar ratio of the metal to the phytochelatin.

-

This binding isotherm is fitted to a suitable binding model (e.g., a one-site or multi-site binding model) to determine the stoichiometry (n), binding constant (Kₐ), and enthalpy of binding (ΔH).

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of intact non-covalent complexes, making it ideal for studying phytochelatin-metal interactions.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the phytochelatin and the heavy metal in a volatile buffer, such as ammonium acetate or ammonium bicarbonate, to ensure efficient ionization.

-

Mix the phytochelatin and metal solutions at various molar ratios to observe the formation of different complex species.

-

Allow the mixture to equilibrate for a specific time.

-

-

ESI-MS Analysis:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to preserve the non-covalent complexes during the ionization process.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the free phytochelatin and the various phytochelatin-metal complexes.

-

The m/z value of each peak can be used to determine the stoichiometry of the complex (i.e., the number of phytochelatin molecules and metal ions in the complex).

-

The relative intensities of the peaks can provide semi-quantitative information about the abundance of each complex species under the given conditions.

-

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This hyphenated technique combines the separation power of HPLC with the element-specific detection of ICP-MS, allowing for the quantification of metal associated with different phytochelatin species.

Methodology:

-

Sample Preparation:

-

Extract phytochelatins and their metal complexes from biological samples (e.g., plant tissues) or prepare in vitro mixtures.

-

The extraction buffer should be chosen to maintain the integrity of the complexes.

-

-

HPLC Separation:

-

Inject the sample extract onto an appropriate HPLC column (e.g., a size-exclusion or reversed-phase column).

-

Use a mobile phase that is compatible with both the separation of the complexes and the ICP-MS analysis.

-

The HPLC separates the different phytochelatin-metal complexes based on their size or hydrophobicity.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is introduced directly into the ICP-MS.

-

The ICP-MS is tuned to detect the specific heavy metal of interest.

-

A chromatogram is generated that shows the intensity of the metal signal as a function of retention time.

-

-

Data Analysis:

-

By correlating the metal-specific peaks in the ICP-MS chromatogram with the retention times of known phytochelatin standards (analyzed by a parallel detector like UV-Vis or ESI-MS), the amount of metal bound to each phytochelatin species can be quantified.

-

This allows for the determination of the in vivo or in vitro distribution of the heavy metal among different phytochelatins.

-

Mandatory Visualization

Phytochelatin Synthesis Signaling Pathway

The synthesis of phytochelatins is a crucial pathway for heavy metal detoxification in plants. It is initiated from the precursor molecule, glutathione (GSH), and catalyzed by the enzyme phytochelatin synthase (PCS). The activity of PCS is allosterically activated by the presence of heavy metal ions.

Caption: The enzymatic synthesis of phytochelatins from glutathione, activated by heavy metals.

Experimental Workflow for Stoichiometry Determination

The determination of the binding stoichiometry of phytochelatins to heavy metals involves a multi-step experimental workflow, combining peptide synthesis, complex formation, and analysis by various techniques.

Caption: A generalized workflow for determining the stoichiometry of phytochelatin-heavy metal binding.

Logical Relationship of Phytochelatin Function

The function of phytochelatins in heavy metal detoxification can be understood as a logical sequence of events, from the initial exposure to a heavy metal to its ultimate sequestration.

Caption: The logical progression of phytochelatin-mediated heavy metal detoxification.

References

Phytochelatin 6 TFA and its Interaction with Cellular Transport Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. This technical guide provides a comprehensive overview of phytochelatins, with a focus on the theoretical role of Phytochelatin 6 (PC6) and its interaction with cellular transport proteins. While specific experimental data for PC6 is limited in publicly available literature, this document extrapolates from extensive research on other phytochelatins (n=2-5, 7-11) to provide a robust framework for understanding its likely functions and mechanisms of action. This guide covers the biosynthesis of PCs, their role in metal chelation, and the subsequent transport of PC-metal complexes by cellular proteins, particularly ATP-binding cassette (ABC) transporters. Detailed experimental protocols for the study of these interactions are provided, alongside quantitative data from related phytochelatins and visual diagrams of relevant biological pathways and experimental workflows. The trifluoroacetic acid (TFA) salt of PC6 is addressed in the context of its common use in the synthesis and purification of peptides.

Introduction to Phytochelatins

Phytochelatins are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1][2][3] These molecules play a central role in cellular defense against heavy metal toxicity, particularly for metals such as cadmium (Cd), arsenic (As), mercury (Hg), and zinc (Zn).[4][5] The synthesis of PCs is catalyzed by the enzyme phytochelatin synthase (PCS), which is activated by the presence of heavy metal ions.[5][6]

Phytochelatin 6 (PC6) , with a structure of (γ-Glu-Cys)6-Gly, is a higher-order phytochelatin. While commercially available, specific research detailing its unique biochemical properties and interactions is scarce.[7] This guide will therefore present a generalized model of PC6 function based on the well-documented activities of other phytochelatins.

The trifluoroacetic acid (TFA) salt of PC6 is a common formulation resulting from the use of TFA in the reversed-phase high-performance liquid chromatography (HPLC) purification of synthetic peptides. TFA is used as an ion-pairing agent to improve peak resolution and is typically removed by lyophilization, although residual amounts may remain as a salt. For biological assays, it is crucial to consider the potential effects of residual TFA on cellular systems.

Biosynthesis and Metal Chelation

Phytochelatin synthesis is a transpeptidation reaction that utilizes glutathione (GSH) as a substrate.[6] The enzyme phytochelatin synthase transfers the γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor GSH molecule (for PC2 synthesis) or a growing phytochelatin chain.[6] This process is activated by the presence of heavy metal ions, which are believed to bind to the C-terminal domain of the PCS enzyme.[4]

Once synthesized, phytochelatins chelate heavy metal ions in the cytosol through the thiol groups of their cysteine residues, forming stable PC-metal complexes.[5] This sequestration of free metal ions is the primary mechanism by which phytochelatins mitigate heavy metal toxicity.[5]

References

- 1. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochelatin - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Basic Toxicological Profile of Phytochelatin 6 TFA in Cell Lines

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical document addresses the request for an in-depth toxicological profile of Phytochelatin 6 Trifluoroacetate (Phytochelatin 6 TFA) in various cell lines. Following a comprehensive review of publicly available scientific literature, it has been determined that no studies detailing the toxicological effects of exogenously applied this compound on cell lines have been published.

The primary role of phytochelatins, including Phytochelatin 6 (PC6), as documented in extensive research, is in the intracellular detoxification of heavy metals in plants and some microorganisms. These peptides are synthesized in response to metal exposure and are not typically studied as standalone therapeutic or toxic agents in mammalian cell cultures.

A critical consideration for any future research in this area is the potential toxicity of the trifluoroacetate (TFA) counter-ion, which is often present in commercially available synthetic peptides as a remnant from the purification process. Available data indicates that TFA can exert cytotoxic effects on cell lines, which could confound the interpretation of any toxicological assessment of the peptide itself.

Introduction to Phytochelatins

Phytochelatins (PCs) are a family of cysteine-rich peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin 6 corresponds to a peptide with six γ-glutamyl-cysteine repeats. These molecules are not genetically encoded but are synthesized enzymatically by phytochelatin synthase from glutathione in the presence of heavy metals and metalloids such as cadmium, arsenic, zinc, and copper.[1][2][3] The primary and well-established biological function of phytochelatins is to chelate these metal ions, thereby reducing their cellular toxicity and facilitating their sequestration into vacuoles.[2][4]

Assessment of Available Toxicological Data for this compound

A thorough search of scientific databases and literature has revealed a complete absence of studies investigating the toxicological profile of isolated or synthetic this compound when applied to in vitro cell cultures. Consequently, there is no quantitative data available regarding its effects on:

-

Cell Viability (e.g., IC50 values)

-

Apoptosis Induction

-

Oxidative Stress Markers

-

General Cytotoxicity

The research focus on phytochelatins has been consistently directed towards their biosynthesis and role in metal tolerance in plants.[4][5]

Potential Confounding Factor: Trifluoroacetic Acid (TFA) Toxicity

Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (HPLC), which often employs trifluoroacetic acid (TFA) as a mobile phase modifier. As a result, the final lyophilized peptide product is often a TFA salt. It is crucial to recognize that TFA itself can be biologically active and may exhibit toxicity in cell culture systems.

Several studies and reports highlight the potential for TFA to interfere with in vitro assays:

-

Inhibition of Cell Proliferation: Research has shown that TFA, at concentrations as low as 10⁻⁸ to 10⁻⁷ M, can reduce cell numbers and inhibit thymidine incorporation in fetal rat osteoblast and articular chondrocyte cultures.[1] This suggests that even trace amounts of TFA from a peptide preparation could lead to an underestimation of cell proliferation or be misinterpreted as a primary effect of the peptide itself.

-

General Cytotoxicity: Discussions among cell biologists indicate that TFA is often considered toxic to cells.[2] One anecdotal report described the death of HEK293 cells when treated with a peptide formulation containing 26% TFA.[2]

-

Low to Moderate Systemic Toxicity: While the general mammalian toxicity of TFA is considered low to moderate, with efficient excretion from the body, its direct effects in sensitive in vitro systems can be significant.[6][7][8]

Experimental Consideration

Given the potential for TFA to influence experimental outcomes, it is strongly recommended that any future toxicological studies on synthetic peptides like Phytochelatin 6 involve either:

-

Converting the TFA salt of the peptide to a more biologically inert salt, such as a hydrochloride (HCl) salt.[1]

-

Including a vehicle control group treated with a corresponding concentration of TFA to isolate the effects of the peptide from those of the counter-ion.

Experimental Protocols and Methodologies

As no specific studies on the toxicology of this compound exist, this section provides generalized protocols for key toxicological assays that would be necessary to establish such a profile.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Replace the existing medium with the medium containing the test compound. Include untreated controls and vehicle controls (medium with TFA, if applicable).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with various concentrations of this compound for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10]

Oxidative Stress Assay (ROS Detection)

This assay measures the intracellular accumulation of reactive oxygen species (ROS).

-

Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound.

-

Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[11]

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.[12][13][14]

Visualizations of Experimental Workflows

The following diagrams illustrate the generalized workflows for the toxicological assays described above.

Caption: Generalized workflow for assessing cell viability using the MTT assay.

Caption: Standard workflow for the detection of apoptosis by flow cytometry.

References

- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants | MDPI [mdpi.com]

The Architecture of Defense: A Technical Guide to the Discovery and Synthesis of Long-Chain Phytochelatins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytochelatins (PCs) are a class of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. Their unique structure, composed of repeating γ-glutamylcysteine (γ-EC) units with a C-terminal glycine, allows for the efficient chelation of toxic metal ions. This guide provides an in-depth exploration of the discovery of long-chain phytochelatins, detailing the enzymatic and chemical synthesis methodologies. It presents quantitative data on synthesis yields and metal-binding affinities, offers comprehensive experimental protocols for their study, and visualizes the key pathways and workflows involved. This document serves as a critical resource for researchers aiming to understand, synthesize, and potentially exploit these potent metal-chelating agents for applications in bioremediation and drug development.

Discovery and Characterization of Long-Chain Phytochelatins

The journey to understanding long-chain phytochelatins began with the independent discovery of cadmium-binding peptides in the fission yeast Schizosaccharomyces pombe and in cell suspension cultures of Rauvolfia serpentina.[1][2] These peptides, initially termed "cadystins," were later named phytochelatins and were found to be enzymatically synthesized in response to heavy metal exposure.[3][4] Their fundamental structure was determined to be a polymer of the dipeptide γ-glutamylcysteine, with a general structure of (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[5]

The enzyme responsible for this polymerization, phytochelatin synthase (PCS), was first isolated and characterized from Silene cucubalus cell cultures.[6][7] A key finding was that PCS is a transpeptidase that catalyzes the transfer of the γ-EC moiety from a glutathione (GSH) donor to an acceptor, which can be another GSH molecule or a growing phytochelatin chain.[6][7][8] This process is not dependent on mRNA translation and is a post-translational event directly activated by the presence of heavy metal ions.[9]

Synthesis of Long-Chain Phytochelatins

The production of long-chain phytochelatins for research and potential applications can be achieved through two primary routes: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis relies on the activity of phytochelatin synthase. The enzyme is constitutively expressed in many organisms, and its activity is allosterically activated by a wide range of heavy metal ions, with cadmium (Cd²⁺) being one of the most potent activators.[6][10] The synthesis reaction proceeds by the sequential addition of γ-EC units, allowing for the formation of progressively longer phytochelatin chains.

Chemical Synthesis